Benzyl (S)-(1-(5-(4-bromophenyl)-1H-imidazol-2-YL)ethyl)carbamate
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Overview
Description
Benzyl (S)-(1-(5-(4-bromophenyl)-1H-imidazol-2-YL)ethyl)carbamate is a compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This specific compound features a benzyl group, a bromophenyl group, and an imidazole ring, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (S)-(1-(5-(4-bromophenyl)-1H-imidazol-2-YL)ethyl)carbamate can be achieved through several methods:
Carbamoylation: This involves the reaction of benzyl chloroformate with an appropriate amine under basic conditions to form the carbamate.
Transcarbamoylation: This method uses a carbamate donor, such as methyl carbamate, in the presence of a catalyst like tin or indium triflate to transfer the carbamate group to the desired substrate.
Industrial Production Methods
Industrial production of carbamates often involves large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly reagents and catalysts is also emphasized to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Benzyl (S)-(1-(5-(4-bromophenyl)-1H-imidazol-2-YL)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxides of the original compound.
Reduction: Amines or alcohols.
Substitution: Substituted derivatives with nucleophiles replacing the bromine atom.
Scientific Research Applications
Benzyl (S)-(1-(5-(4-bromophenyl)-1H-imidazol-2-YL)ethyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzyl (S)-(1-(5-(4-bromophenyl)-1H-imidazol-2-YL)ethyl)carbamate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: A simpler carbamate with similar protecting group properties but lacking the bromophenyl and imidazole groups.
N-benzyl-N-methylcarbamate: Another carbamate used in similar applications but with different reactivity due to the presence of a methyl group.
Uniqueness
Benzyl (S)-(1-(5-(4-bromophenyl)-1H-imidazol-2-YL)ethyl)carbamate is unique due to its combination of a bromophenyl group and an imidazole ring, which confer distinct chemical properties and biological activities. This makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C19H18BrN3O2 |
---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
benzyl N-[(1S)-1-[5-(4-bromophenyl)-1H-imidazol-2-yl]ethyl]carbamate |
InChI |
InChI=1S/C19H18BrN3O2/c1-13(22-19(24)25-12-14-5-3-2-4-6-14)18-21-11-17(23-18)15-7-9-16(20)10-8-15/h2-11,13H,12H2,1H3,(H,21,23)(H,22,24)/t13-/m0/s1 |
InChI Key |
UDOXPJOAPHJLSG-ZDUSSCGKSA-N |
Isomeric SMILES |
C[C@@H](C1=NC=C(N1)C2=CC=C(C=C2)Br)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C1=NC=C(N1)C2=CC=C(C=C2)Br)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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